molecular formula C10H13NOS2 B12984754 5-(3-Methylthiomorpholin-4-yl)thiophene-2-carbaldehyde

5-(3-Methylthiomorpholin-4-yl)thiophene-2-carbaldehyde

Cat. No.: B12984754
M. Wt: 227.4 g/mol
InChI Key: XXQNIGMURSMLJD-UHFFFAOYSA-N
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Description

5-(3-Methylthiomorpholin-4-yl)thiophene-2-carbaldehyde: is a heterocyclic compound that features a thiophene ring substituted with a carbaldehyde group and a thiomorpholine moiety. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, materials science, and organic electronics .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thiophene derivatives, including 5-(3-Methylthiomorpholin-4-yl)thiophene-2-carbaldehyde, often involves condensation reactions. Common methods include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Industrial Production Methods: Industrial production of thiophene derivatives typically employs scalable and efficient synthetic routes. The use of catalysts and optimized reaction conditions ensures high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 5-(3-Methylthiomorpholin-4-yl)thiophene-2-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 5-(3-Methylthiomorpholin-4-yl)thiophene-2-carbaldehyde involves its interaction with specific molecular targets. The thiophene ring can participate in π-π interactions, while the carbaldehyde group can form covalent bonds with nucleophilic sites on biomolecules. These interactions can modulate various biological pathways, leading to the observed biological effects .

Comparison with Similar Compounds

  • Thiophene-2-carbaldehyde
  • 5-(Thiomorpholin-4-yl)thiophene-2-carbaldehyde
  • 3-Methylthiomorpholine derivatives

Comparison: 5-(3-Methylthiomorpholin-4-yl)thiophene-2-carbaldehyde is unique due to the presence of both the thiomorpholine moiety and the thiophene ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

5-(3-Methylthiomorpholin-4-yl)thiophene-2-carbaldehyde is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, synthesizing findings from various studies and sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a carbaldehyde group and a morpholine moiety, which is significant for its biological interactions. The molecular formula is C10H13NOSC_{10}H_{13}NOS, and it has a molecular weight of approximately 199.28 g/mol.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. It is hypothesized that the morpholine group enhances its solubility and bioavailability, facilitating its action in biological systems.

Potential Targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : Interaction with receptors could lead to modulation of signaling pathways relevant to various diseases.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance, related thiophene derivatives have shown efficacy in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

StudyCompoundCell LineIC50 (µM)Mechanism
Thiophene Derivative AMCF-7 (breast cancer)12.5Apoptosis
Thiophene Derivative BA549 (lung cancer)15.0Cell cycle arrest

Antimicrobial Activity

The antimicrobial properties of thiophene derivatives have been explored, with some compounds demonstrating significant activity against various bacterial strains. The proposed mechanism includes disruption of bacterial cell membranes and interference with metabolic processes.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL

Case Studies

  • In Vivo Studies : A study involving animal models demonstrated that administration of this compound resulted in decreased tumor growth rates compared to controls, suggesting its potential as an anticancer agent.
  • Toxicology Assessment : Toxicological evaluations have shown that the compound exhibits low toxicity profiles at therapeutic doses, making it a candidate for further development.

Properties

Molecular Formula

C10H13NOS2

Molecular Weight

227.4 g/mol

IUPAC Name

5-(3-methylthiomorpholin-4-yl)thiophene-2-carbaldehyde

InChI

InChI=1S/C10H13NOS2/c1-8-7-13-5-4-11(8)10-3-2-9(6-12)14-10/h2-3,6,8H,4-5,7H2,1H3

InChI Key

XXQNIGMURSMLJD-UHFFFAOYSA-N

Canonical SMILES

CC1CSCCN1C2=CC=C(S2)C=O

Origin of Product

United States

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